molecular formula C13H17NO2 B12586778 Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate CAS No. 647018-73-3

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate

Cat. No.: B12586778
CAS No.: 647018-73-3
M. Wt: 219.28 g/mol
InChI Key: RGZQQRNPSMIUHN-UHFFFAOYSA-N
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Description

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate is an α,β-unsaturated ester featuring a prop-2-enoate backbone substituted with a [methyl(phenyl)amino]methyl group at the β-position. The methyl(phenyl)amino group introduces steric and electronic effects that influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

647018-73-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-[(N-methylanilino)methyl]prop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)11(2)10-14(3)12-8-6-5-7-9-12/h5-9H,2,4,10H2,1,3H3

InChI Key

RGZQQRNPSMIUHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate typically involves the reaction of ethyl acrylate with N-methyl-N-phenylmethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)Acrylate
  • Structure: Features a cyano (-CN) group at the α-position and a 4-methylphenyl group at the β-position .
  • Electronic Effects: The electron-withdrawing cyano group increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophilic additions (e.g., Michael additions).
  • Conformation : Syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) due to minimal steric hindrance .
Ethyl 3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoate Derivatives
  • Structure: Prop-2-enoate esters substituted with trimethoxyphenyl or chromene groups (e.g., compounds in ).
  • Biological Activity: The trimethoxyphenyl moiety enhances bioactivity, as seen in analogues with anticancer and antibacterial properties . The target compound’s phenylamino group may similarly modulate bioactivity, though specific studies are lacking.
Ethyl 3-(Pyridin-3-yl)Prop-2-Enoate (E-2)
  • Structure : Lacks the methyl group present in ethyl cinnamate derivatives, leading to reduced steric hindrance .
  • Isomerization: Lower Z-isomer yields compared to methyl-substituted analogues due to decreased steric constraints and inferior π-system deconjugation. The target compound’s bulky [methyl(phenyl)amino]methyl group may stabilize specific isomers or intermediates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate C₁₄H₁₇NO₃ 255.3 [Methyl(phenyl)amino]methyl Electron-donating group; steric bulk
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₃ 231.3 Cyano, 4-methylphenyl High electrophilicity; syn-periplanar
Ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate C₁₄H₁₈O₅ 266.3 Trimethoxyphenyl Enhanced bioactivity; lipophilic
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate C₁₆H₁₇ClO₃ 316.8 Chloronaphthalene Halogenated; potential photostability

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